Cas no 86450-80-8 (Sanggenone H)
Sanggenone H Chemical and Physical Properties
Names and Identifiers
-
- [2,8'-Bi-2H-1-benzopyran]-4(3H)-one,5,5',7-trihydroxy-2',2'-dimethyl-, (2S)-
- Sanggenone H
- (2S)-5,5',7-Trihydroxy-2',2'-dimethyl-[2,8'-bi-2H-1-benzopyran]-4(3H)-one]
- CID 90681446
- Sanggenone H USP/EP/BP
- (2S)-5,5′,7-Trihydroxy-2′,2′-dimethyl[2,8′-bi-2H-1-benzopyran]-4(3H)-one (ACI)
- [2,8′-Bi-2H-1-benzopyran]-4(3H)-one, 5,5′,7-trihydroxy-2′,2′-dimethyl-, (S)- (ZCI)
- (-)-Sanggenone H
- FS-7138
- CS-0023010
- 86450-80-8
- (2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one
- AKOS037515247
- HY-N2607
- CHEMBL3288838
- SanggenoneH
- DA-67398
-
- Inchi: 1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1
- InChI Key: QPAKXSCQEJXHSW-INIZCTEOSA-N
- SMILES: OC1C=CC([C@@H]2CC(=O)C3C(=CC(=CC=3O2)O)O)=C2OC(C=CC=12)(C)C
Computed Properties
- Exact Mass: 354.11033829g/mol
- Monoisotopic Mass: 354.11033829g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 1
- Complexity: 587
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 96.2
- XLogP3: 3.3
Experimental Properties
- Color/Form: Powder
- Density: 1.401±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (3.5E-3 g/L) (25 ºC),
Sanggenone H Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S43780-10mg |
SANGGENONE H |
86450-80-8 | 10mg |
¥4372.0 | 2021-09-07 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2178-5 mg |
Sanggenone H |
86450-80-8 | 5mg |
¥4074.00 | 2022-04-26 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP3620-5mg |
Sanggenone H |
86450-80-8 | 98% | 5mg |
$290 | 2023-09-19 | |
| TargetMol Chemicals | TN2178-5 mg |
Sanggenone H |
86450-80-8 | 98% | 5mg |
¥ 4,074 | 2023-07-10 | |
| TargetMol Chemicals | TN2178-5mg |
Sanggenone H |
86450-80-8 | 5mg |
¥ 4074 | 2024-07-19 | ||
| A2B Chem LLC | AH93963-5mg |
Sanggenone H |
86450-80-8 | ≥98% | 5mg |
$377.00 | 2024-04-19 |
Sanggenone H Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on Sanggenone H
Exploring Sanggenone H (CAS No. 86450-80-8): A Natural Compound with Promising Bioactive Properties
Sanggenone H (CAS No. 86450-80-8) is a naturally occurring flavonoid derivative primarily isolated from the root bark of Morus species, particularly Morus alba (white mulberry). This compound belongs to the prenylated flavonoids class, characterized by its unique structural features, including a 2,2-dimethylpyran ring fused to the flavonoid backbone. Its molecular formula is C25H24O6, with a molecular weight of 420.46 g/mol. The growing interest in Sanggenone H stems from its diverse pharmacological activities, making it a subject of extensive research in natural product chemistry and drug discovery.
One of the most compelling aspects of Sanggenone H is its potential anti-inflammatory and antioxidant properties. Recent studies have demonstrated its ability to modulate key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, which are often dysregulated in chronic inflammatory conditions. This aligns with the current consumer trend toward natural anti-inflammatory agents, as people increasingly seek alternatives to synthetic drugs. Additionally, its free radical scavenging activity positions it as a candidate for combating oxidative stress, a major contributor to aging and various degenerative diseases.
Another area where Sanggenone H shows promise is in metabolic health. With the global rise in metabolic disorders like diabetes and obesity, researchers are exploring natural compounds that can regulate glucose metabolism and lipid homeostasis. Preliminary studies suggest that Sanggenone H may enhance insulin sensitivity and inhibit adipogenesis, making it a potential adjunct in diabetes management and weight control. These findings resonate with the increasing popularity of plant-based therapeutics for metabolic syndrome.
The compound's neuroprotective effects have also garnered attention, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Sanggenone H has been shown to attenuate neuroinflammation and reduce amyloid-beta aggregation in experimental models, addressing two critical pathological hallmarks of Alzheimer's disease. This aligns with the growing demand for natural neuroprotective agents, as the global population ages and the prevalence of cognitive decline rises.
From a pharmacokinetic perspective, Sanggenone H exhibits moderate bioavailability, with studies indicating its ability to cross the blood-brain barrier—a crucial factor for its neuroactive potential. However, like many flavonoids, it undergoes extensive phase II metabolism, which may limit its systemic exposure. Researchers are actively investigating novel delivery systems, such as nanoparticle formulations, to enhance its absorption and stability, reflecting the broader trend in natural product formulation technology.
The cosmeceutical applications of Sanggenone H represent another exciting frontier. Its antioxidant and anti-tyrosinase activities suggest potential in skin brightening and anti-aging formulations. The cosmetic industry's shift toward botanical active ingredients has created new opportunities for compounds like Sanggenone H, particularly in markets emphasizing clean beauty and sustainable sourcing.
In terms of safety profile, current data indicate that Sanggenone H has low acute toxicity, consistent with many dietary flavonoids. However, comprehensive toxicological studies are still needed to establish its safety for long-term use. This cautious approach reflects the broader regulatory scrutiny facing natural health products, as consumers and authorities demand stronger evidence of efficacy and safety.
The market potential for Sanggenone H is closely tied to the expanding nutraceutical industry, projected to reach USD 722 billion by 2030. Its multifunctional bioactivities position it well for inclusion in functional foods and dietary supplements targeting inflammation, metabolic health, and cognitive function. The compound's natural origin also appeals to the growing segment of consumers preferring plant-derived wellness solutions over synthetic alternatives.
Looking ahead, the research on Sanggenone H is expected to focus on several key areas: elucidating its molecular targets through network pharmacology approaches, optimizing its bioavailability through advanced formulation strategies, and validating its therapeutic potential in clinical trials. These developments will be crucial for translating the promising preclinical findings into tangible health benefits.
In conclusion, Sanggenone H (CAS No. 86450-80-8) represents an intriguing example of nature's pharmacopeia, offering multiple health-promoting properties that align with contemporary wellness trends. From its anti-inflammatory and neuroprotective effects to its potential in metabolic health and cosmeceuticals, this compound exemplifies the therapeutic promise of plant-derived molecules. As research progresses and formulation challenges are addressed, Sanggenone H may well emerge as a valuable addition to the arsenal of natural bioactive compounds for health maintenance and disease prevention.
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